![molecular formula C9H11NO B14694670 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde CAS No. 34668-54-7](/img/structure/B14694670.png)
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde typically involves cycloaddition reactions. One effective method is the [6π + 2π]-cycloaddition of N-substituted azepines catalyzed by transition metal complexes such as cobalt (II) acetylacetonate . This reaction can be performed under a dry argon atmosphere to ensure the purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence neural signaling pathways . This interaction is crucial for its potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist.
Pinnamine: Another alkaloid with similar structural features.
Bis-homoepibatidine: Known for its high affinity for nicotinic receptors.
Uniqueness: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
34668-54-7 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
9-azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-4,7-9H,5-6H2 |
Clé InChI |
KCJXPTVMHWTPFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC=CC1N2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




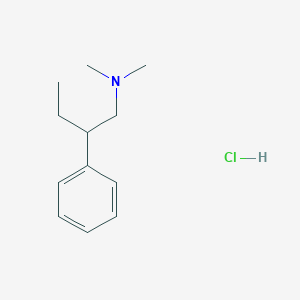
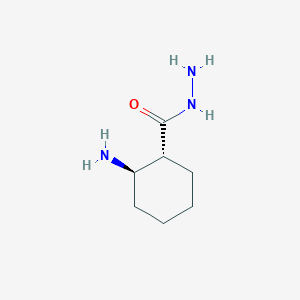
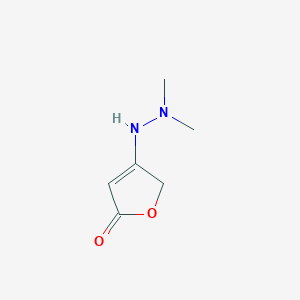

![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
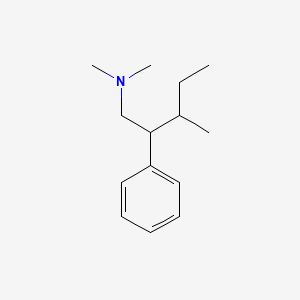
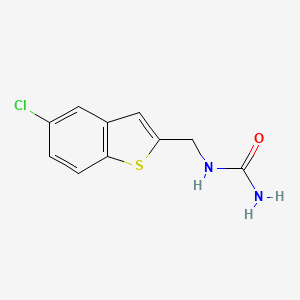
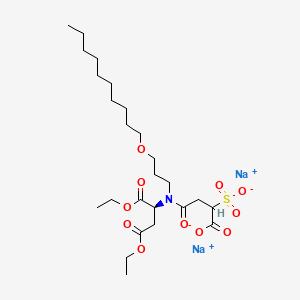
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)



